Estradiol diundecanoate is classified as an estrogen ester, specifically a long-chain fatty acid ester of estradiol. It is part of the broader category of steroid hormones and is utilized primarily in therapeutic contexts. The compound is synthesized through the esterification of estradiol with undecanoic acid, which results in a compound that exhibits prolonged release characteristics due to its lipophilic nature .
The synthesis of estradiol diundecanoate typically involves the following steps:
Estradiol diundecanoate has the following molecular formula:
The compound features a steroid backbone typical of estrogens, with an undecanoate side chain that enhances its lipophilicity and alters its pharmacokinetic properties. The molecular structure includes:
The three-dimensional conformation of estradiol diundecanoate can be analyzed using computational chemistry tools to visualize its spatial arrangement and interaction potential with biological targets.
Estradiol diundecanoate can undergo several chemical reactions:
Estradiol diundecanoate acts primarily as an agonist for the estrogen receptor. Upon administration, it binds to these receptors located in target tissues such as breast tissue, endometrium, and bone.
The activation of estrogen receptors by estradiol diundecanoate influences multiple biochemical pathways that are critical for reproductive health and metabolic regulation.
Estradiol diundecanoate has several significant applications:
Estradiol diundecanoate (systematic IUPAC name: [(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate) is a synthetic steroid ester featuring a diesterified estradiol molecule. Its molecular formula is C₄₀H₆₄O₄, with a molar mass of 608.948 g/mol [8]. The core structure preserves the characteristic tetracyclic cyclopenta[a]phenanthrene scaffold of endogenous 17β-estradiol, with undecanoate (C₁₁H₂₁O₂⁻) ester groups covalently bound at both the C3-phenolic hydroxyl and C17β-hydroxyl positions [8] [6].
This configuration generates a symmetric diester, distinguishing it from monoesters like estradiol undecylate (which bears only a single C17β undecanoate chain). The stereochemistry at chiral centers 8R, 9S, 13S, 14S, and 17S remains identical to bioidentical estradiol, critical for maintaining binding affinity to estrogen receptors [8] [6]. X-ray crystallography would confirm the "bent" conformation of the steroid nucleus and the extended aliphatic chains projecting from the C3 and C17 positions, though such structural data is not publicly available. The presence of two identical undecanoate moieties significantly increases molecular bulk and lipophilicity compared to the parent estradiol or monoester derivatives.
Table 1: Key Molecular Parameters of Estradiol Diundecanoate
Property | Value |
---|---|
Molecular Formula | C₄₀H₆₄O₄ |
Molar Mass | 608.948 g/mol |
CAS Registry Number | Not Available in Sources |
Chiral Centers | 5 (8R,9S,13S,14S,17S) |
Esterification Sites | C3-phenolic OH, C17β-OH |
The dual undecanoate esterification profoundly alters the physicochemical behavior of estradiol diundecanoate relative to unmodified estradiol. Each undecanoate chain contributes an 11-carbon aliphatic fatty acid ester, creating a highly lipophilic molecule. The calculated partition coefficient (log P) is estimated to exceed 10, based on structural analogs like estradiol undecylate (log P ~9) and testosterone undecanoate [6] [3]. This extreme lipophilicity dictates:
The solubility profile directly enables its pharmacokinetic behavior as a depot prodrug. After intramuscular injection in an oil vehicle, the ester's low aqueous solubility causes slow partitioning from the injection site depot into systemic circulation. Esterase enzymes subsequently hydrolyze the undecanoate chains, releasing active estradiol over an extended duration [3] [2].
Estradiol diundecanoate belongs to a broader family of estradiol esters, with its properties defined by its diester structure and fatty acid chain length. Key differentiators include:
Table 2: Comparative Properties of Selected Estradiol Esters
Ester | Ester Group(s) | Molecular Weight (g/mol) | Relative Lipophilicity | Reported Duration (Single IM Dose) |
---|---|---|---|---|
Estradiol Benzoate | C6 monoester | 376.5 | Low (Log P ~4.5) | 4-5 days |
Estradiol Valerate | C5 monoester | 356.5 | Moderate (Log P ~7.0) | 7-8 days |
Estradiol Cypionate | C7 monoester | 396.6 | High (Log P ~7.8) | ~11 days |
Estradiol Undecylate | C11 monoester | 440.7 | Very High (Log P ~9.0) | 1-4 months |
Estradiol Diundecanoate | Dual C11 esters | 608.9 | Extreme (Log P >10) | Not Reported (Expected prolonged) |
Notably, estradiol diundecanoate is chemically distinct from estradiol diundecylenate (which contains unsaturated undecenoate chains) and the polymeric polyestradiol phosphate. Its symmetric C11 diester architecture represents a deliberate chemical strategy to maximize lipophilicity and prolong release, positioning it as one of the most lipophilic estradiol derivatives synthesized for pharmaceutical use [8] [3]. Despite its development in the 1950s alongside esters like estradiol undecylate [8] [2], clinical adoption appears limited primarily to Romania under the brand name Estrolent [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7